An In-depth Technical Guide to 4-(4-Fluorophenyl)piperidine Hydrochloride: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-(4-Fluorophenyl)piperidine Hydrochloride: A Core Scaffold in Modern Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)piperidine hydrochloride, a pivotal building block in contemporary drug discovery and development. Moving beyond a simple data sheet, this document offers an in-depth analysis of its physicochemical properties, spectroscopic signature, and synthetic pathways, grounded in established chemical principles. We delve into the causality behind its utility, focusing on its role as a versatile scaffold for generating complex molecules targeting the central nervous system (CNS). This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this important synthetic intermediate.
Introduction: Strategic Importance in CNS Drug Discovery
The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of neurologically active agents, including analgesics and antidepressants.[1] Its conformational rigidity and the ability of the basic nitrogen to be protonated at physiological pH make it an ideal framework for interacting with CNS receptors. The introduction of a fluorine atom onto the phenyl ring, as in 4-(4-Fluorophenyl)piperidine, significantly modulates the electronic properties of the molecule. This modification can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve binding affinity to target proteins through favorable electrostatic interactions.
This guide focuses on the hydrochloride salt form, which is frequently employed to improve the compound's solubility and handling characteristics, making it more amenable to use in various synthetic and biological applications.[2] Its most notable application is as a key precursor in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) used extensively for treating depression and anxiety disorders.[3][4] Understanding the chemical behavior of 4-(4-Fluorophenyl)piperidine hydrochloride is, therefore, fundamental to the innovation and optimization of a new generation of CNS-targeted therapeutics.
Chemical Identity and Physicochemical Properties
The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. The data for 4-(4-Fluorophenyl)piperidine and its hydrochloride salt are summarized below. The hydrochloride salt enhances aqueous solubility, a critical factor for many synthetic transformations and for formulation studies.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-fluorophenyl)piperidine hydrochloride | [5] |
| CAS Number | 3951-39-7 | Inferred from supplier data |
| Molecular Formula | C₁₁H₁₅ClFN | [6] |
| Molecular Weight | 215.70 g/mol | Inferred from formula |
| Appearance | White to off-white solid/powder | General chemical knowledge |
| Melting Point | Not consistently reported; varies with purity | N/A |
| Solubility | Soluble in water, methanol, DMSO | [2][7] |
| pKa | ~9.9 (for the piperidine nitrogen) | [2] |
| LogP (free base) | 2.1 | [5] |
Spectroscopic Profile: A Structural Verification Toolkit
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical substance. The key features for 4-(4-Fluorophenyl)piperidine hydrochloride are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. For this molecule, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
-
¹H NMR (400 MHz, DMSO-d₆):
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δ ~9.2-8.8 ppm (broad singlet, 1H): This signal corresponds to the proton on the positively charged nitrogen atom (N-H⁺) of the piperidine ring. Its broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.
-
δ ~7.4-7.1 ppm (multiplets, 4H): These signals represent the four aromatic protons of the 4-fluorophenyl group. The characteristic splitting pattern arises from coupling between adjacent aromatic protons and the fluorine atom.
-
δ ~3.4-3.0 ppm (multiplets, 4H): These signals are attributed to the four protons on the carbons adjacent to the nitrogen (C2-H and C6-H).
-
δ ~2.2-1.8 ppm (multiplets, 5H): This complex region includes the protons at the C3, C4, and C5 positions of the piperidine ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~163-160 ppm (doublet, ¹JCF ≈ 245 Hz): This signal is characteristic of the aromatic carbon directly bonded to the fluorine atom (C-F). The large coupling constant is a hallmark of a direct C-F bond.
-
δ ~140-138 ppm: Aromatic carbon at the point of attachment to the piperidine ring.
-
δ ~129-128 ppm (doublet, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the fluorine atom.
-
δ ~116-115 ppm (doublet, ²JCF ≈ 21 Hz): Aromatic carbons meta to the fluorine atom.
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δ ~45-43 ppm: Carbons adjacent to the nitrogen (C2, C6).
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δ ~42-40 ppm: Carbon at the junction with the phenyl ring (C4).
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δ ~32-30 ppm: Carbons at the 3 and 5 positions (C3, C5).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides insight into the functional groups present in the molecule.
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~2800-2400 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H⁺ stretch in an amine salt.
-
~1605 cm⁻¹, ~1510 cm⁻¹: Sharp absorptions corresponding to C=C stretching vibrations within the aromatic ring.
-
~1225 cm⁻¹: Strong band indicating the C-F stretch of the fluorophenyl group.
-
~820 cm⁻¹: Absorption related to the C-H out-of-plane bending for a 1,4-disubstituted aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the parent compound.
-
Method: Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: m/z 180.1183 (for the free base, C₁₁H₁₄FN). This corresponds to the molecular ion of the deprotonated (free base) form of the molecule.
Synthesis and Manufacturing Principles
The most common and industrially scalable synthesis of 4-(4-Fluorophenyl)piperidine involves the catalytic hydrogenation of a tetrahydropyridine precursor. This approach is favored for its high efficiency and stereochemical control.
General Synthetic Workflow
The synthesis can be visualized as a two-step process starting from 1-methyl-4-piperidone, although other starting materials can be used. The key transformation is the creation of the C-C bond between the piperidine and phenyl rings, followed by saturation of the ring system.
Caption: A common synthetic pathway to 4-(4-Fluorophenyl)piperidine hydrochloride.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of a tetrahydropyridine precursor, a critical step in forming the saturated piperidine ring.[2]
Objective: To synthesize 4-(4-Fluorophenyl)-1-methylpiperidine via catalytic hydrogenation.
Materials:
-
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine derivative
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Reactor Setup: Ensure the Parr hydrogenation apparatus is clean, dry, and properly assembled according to manufacturer specifications. Purge the system with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: In a suitable flask, dissolve the 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine precursor (1.0 eq) in anhydrous ethanol. Carefully add the 10% Pd/C catalyst (typically 5-10 mol %). Causality Note: Pd/C is a pyrophoric catalyst and must be handled with care, preferably under an inert atmosphere.
-
Transfer to Reactor: Transfer the slurry to the hydrogenation vessel.
-
Hydrogenation: Seal the reactor. Purge the vessel multiple times with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake. Thin Layer Chromatography (TLC) can also be used to confirm the disappearance of the starting material. The reaction is usually complete within 4-12 hours at room temperature.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. It should be quenched carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-Fluorophenyl)-1-methylpiperidine, which can then be carried forward for demethylation and salt formation.
Chemical Reactivity and Derivatization
The synthetic value of 4-(4-Fluorophenyl)piperidine hydrochloride lies in the reactivity of its secondary amine. This nitrogen atom serves as a nucleophilic handle for introducing a wide array of substituents, enabling the construction of diverse chemical libraries for drug screening.
Key Reactions:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl groups at the nitrogen. This is fundamental for modulating the amine's basicity and lipophilicity.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used to introduce more complex side chains or to serve as a protecting group.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl groups to the nitrogen, creating more complex structures.
-
Demethylation (of N-methyl precursor): As seen in the synthesis of Paroxetine, an N-methyl group can be removed using reagents like phenyl chloroformate followed by hydrolysis to yield the secondary amine.[3][8]
Caption: Key derivatization reactions of the 4-(4-Fluorophenyl)piperidine scaffold.
Application in Drug Discovery: The Paroxetine Case Study
The most prominent application of 4-(4-Fluorophenyl)piperidine is as an advanced intermediate in the synthesis of Paroxetine.[4] Paroxetine is a selective serotonin reuptake inhibitor (SSRI) whose structure is built directly upon this scaffold.[3]
The synthesis of Paroxetine from a resolved enantiomer of a 4-(4-fluorophenyl)piperidine derivative highlights the scaffold's importance.[8] The piperidine nitrogen is ultimately deprotected, and the hydroxymethyl group at the 3-position is used to connect the methylenedioxyphenoxy moiety via a Williamson ether synthesis. The specific stereochemistry of the substituents on the piperidine ring is crucial for its selective binding to the serotonin transporter.[2]
Beyond Paroxetine, this scaffold is explored for its potential in developing ligands for other CNS targets, such as 5-HT₂ₐ receptors, where derivatives have shown inverse agonist activity, a profile consistent with potential antipsychotic agents.[9] The fluorophenyl group and the piperidine core are consistently found in molecules designed to cross the blood-brain barrier and interact with neurological targets.[10]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 4-(4-Fluorophenyl)piperidine hydrochloride is essential for laboratory safety. The following guidelines are based on available safety data sheets (SDS) and general chemical safety principles.[11]
-
Hazard Identification: The free base is classified as causing skin irritation and serious eye irritation. It may be harmful if swallowed, in contact with skin, or if inhaled.[5] The hydrochloride salt should be handled with similar precautions.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
4-(4-Fluorophenyl)piperidine hydrochloride is more than a simple chemical; it is a strategically designed molecular fragment that has enabled the development of life-changing medicines. Its robust synthesis, versatile reactivity, and favorable physicochemical properties make it an enduringly valuable scaffold in the field of medicinal chemistry. This guide has provided a detailed examination of its properties and applications, offering researchers and developers the foundational knowledge required to leverage this powerful building block in the pursuit of novel therapeutics for central nervous system disorders.
References
- Title: 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)
-
Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]
- Title: WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
-
Title: 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride Source: PubChem URL: [Link]
-
Title: 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem Source: PubChem URL: [Link]
-
Title: (+/-)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4''-fluorophenyl-4'-phenyl)piperidine Hydrochloride - Pharmaffiliates Source: Pharmaffiliates URL: [Link]
-
Title: 4-Phenylpiperidine Hydrochloride Source: Acade Chemical URL: [Link]
-
Title: 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine - PubChem Source: PubChem URL: [Link]
-
Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed Source: PubMed URL: [Link]
-
Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications Source: ACS Publications URL: [Link]
Sources
- 1. McKimmon Center 4 | Virtual tour generated by Panotour [projects.coned.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 4-fluorophenyl piperidine hcl | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]
- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lgcstandards.com [lgcstandards.com]
